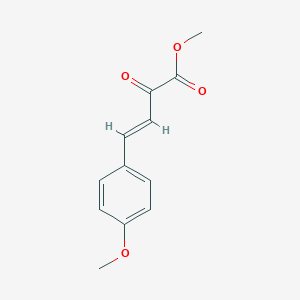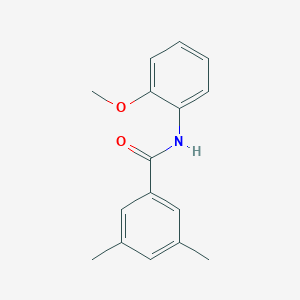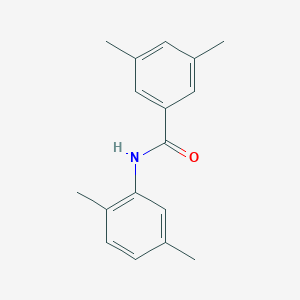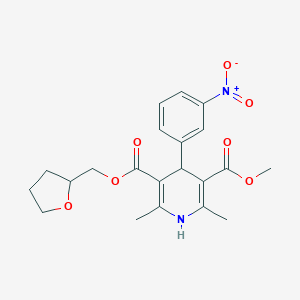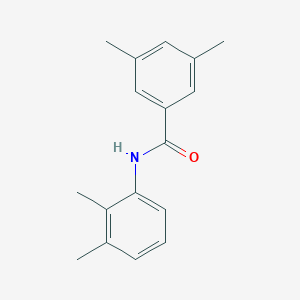
Butyric acid, p-chlorophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, p-chlorophenyl ester, also known as 4-chlorophenyl butyrate, is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow liquid that has a faint odor. This compound is synthesized by the esterification of butyric acid with p-chlorophenol. Butyric acid, p-chlorophenyl ester has a variety of applications in scientific research, including as a substrate for enzymes and as a tool for studying biological processes.
作用機序
The mechanism of action of butyric acid, p-chlorophenyl ester is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It is also believed to affect gene expression by inhibiting histone deacetylases.
Biochemical and Physiological Effects:
Butyric acid, p-chlorophenyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using butyric acid, p-chlorophenyl ester in lab experiments is that it is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, one limitation of using this compound is that it can be toxic at high concentrations. It can also be difficult to work with, as it has a strong odor.
将来の方向性
There are many potential future directions for research involving butyric acid, p-chlorophenyl ester. One area of research could focus on its effects on gene expression in cancer cells. Another area of research could focus on its effects on the gut microbiome. Additionally, research could be done to develop new methods for synthesizing this compound, or to modify its structure to improve its properties.
合成法
Butyric acid, p-chlorophenyl ester is synthesized by the esterification of butyric acid with p-chlorophenol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The reaction produces butyric acid, p-chlorophenyl ester and water. The product is then purified by distillation.
科学的研究の応用
Butyric acid, p-chlorophenyl ester is widely used in scientific research as a substrate for enzymes. It is also used as a tool for studying biological processes. For example, it can be used to study the metabolism of fatty acids in cells. It can also be used to study the effects of butyrate on gene expression.
特性
CAS番号 |
7476-81-5 |
|---|---|
製品名 |
Butyric acid, p-chlorophenyl ester |
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
(4-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
InChIキー |
CLXDRKZHOMSWBH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
正規SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
その他のCAS番号 |
7476-81-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
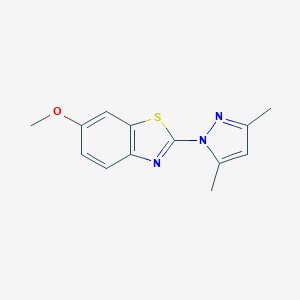
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

